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Abstract
NITD-304 is a potent, orally bioavailable antitubercular agent belonging to the

indolcarboxamide class of compounds. It exhibits significant bactericidal activity against both

drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the

causative agent of tuberculosis. The primary mechanism of action of NITD-304 is the inhibition

of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the

biosynthesis of the mycobacterial cell wall. This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, and key

experimental protocols related to NITD-304.

Chemical Information
NITD-304 is a synthetic compound with the following chemical properties:
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Property Value

CAS Number 1473450-60-0[1]

IUPAC Name
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-

indole-2-carboxamide

Chemical Formula C17H20Cl2N2O[1]

Molecular Weight 339.26 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action: Targeting MmpL3
NITD-304 exerts its bactericidal effect by directly inhibiting MmpL3, a proton motive force-

dependent transporter essential for the translocation of trehalose monomycolate (TMM) across

the inner membrane of Mycobacterium tuberculosis.[2][3] TMM is a critical precursor for the

synthesis of mycolic acids, which are major components of the protective mycobacterial outer

membrane.

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the

accumulation of TMM in the cytoplasm and a halt in the construction of the outer membrane.

This ultimately results in bacterial cell death.[3][4]

Below is a diagram illustrating the proposed mechanism of action of NITD-304.
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Caption: Mechanism of action of NITD-304 via inhibition of the MmpL3 transporter.

In Vitro and In Vivo Efficacy
NITD-304 has demonstrated potent activity against a range of M. tuberculosis strains in both

laboratory and clinical settings.

In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.

NITD-304 exhibits low MIC values against both drug-sensitive and drug-resistant Mtb isolates.
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Strain MIC (µM)

M. tuberculosis H37Rv (drug-sensitive) 0.02[5]

Multidrug-resistant clinical isolates ≤ 0.08[6]

Intracellular Activity
NITD-304 effectively kills M. tuberculosis residing within macrophages, a critical aspect for

treating latent tuberculosis infection.

Assay Metric Value

Intracellular activity in activated

THP-1 macrophages
IC90 (µM) ~0.1

IC99 (µM) ~0.2

In Vivo Efficacy in Mouse Models
Studies in mouse models of tuberculosis have shown that oral administration of NITD-304
leads to a significant reduction in bacterial load in the lungs.

Mouse Model Treatment Dose (mg/kg) Duration
Log10 CFU
Reduction in
Lungs

Acute Infection NITD-304 12.5 4 weeks 1.24[5]

NITD-304 50 4 weeks 3.82[5]

Chronic Infection NITD-304 100 2 weeks 1.11[6]

Rifampicin

(control)
10 2 weeks 1.29[6]

Safety and Pharmacokinetic Profile
Preclinical studies have indicated a favorable safety and pharmacokinetic profile for NITD-304.
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Parameter Result

Cytotoxicity (CC50) >20 µM[5]

hERG Channel Inhibition No significant inhibition[3]

Cytochrome P450 Inhibition No significant inhibition of major enzymes[3]

Oral Bioavailability Demonstrated in rodents and dogs[7]

Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of

NITD-304.

Minimum Inhibitory Concentration (MIC) Determination
A generalized workflow for determining the MIC of NITD-304 against M. tuberculosis is

presented below.
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Caption: Generalized workflow for an MIC assay.

Protocol:

Prepare Mtb Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth

supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust

the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in fresh 7H9 broth.

Prepare Drug Plates: Serially dilute NITD-304 in DMSO and then in 7H9 broth in a 96-well

microplate to achieve the desired concentration range.

Inoculation: Add 100 µL of the diluted Mtb inoculum to each well of the microplate.

Incubation: Seal the plates and incubate at 37°C for 7-14 days.
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Readout: Add a resazurin solution to each well and incubate for a further 24-48 hours. A

color change from blue to pink indicates bacterial growth.

MIC Determination: The MIC is the lowest concentration of NITD-304 that prevents the color

change.

Mouse Model of Tuberculosis Infection
Protocol:

Animal Model: Use 6- to 8-week-old female BALB/c mice.

Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv

(approximately 100-200 CFU/lungs).

Treatment: Begin treatment 4 weeks post-infection for a chronic model. Administer NITD-304
orally once daily at the desired doses. A control group should receive the vehicle only.

Endpoint Analysis: After the treatment period, euthanize the mice, and homogenize the

lungs. Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of

colony-forming units (CFU) to determine the bacterial load in the lungs.

Intracellular Activity in THP-1 Macrophages
Protocol:

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-

like cells using phorbol 12-myristate 13-acetate (PMA).

Infection: Infect the differentiated THP-1 cells with M. tuberculosis H37Rv at a multiplicity of

infection (MOI) of 1:1 for 4 hours.

Drug Treatment: Wash the cells to remove extracellular bacteria and add fresh medium

containing serial dilutions of NITD-304.

Incubation: Incubate the infected cells for 4 days.
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Lysis and Plating: Lyse the macrophages with a solution of 0.1% SDS. Plate serial dilutions

of the lysate on Middlebrook 7H11 agar.

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the CFU to

determine the intracellular bacterial survival.

Conclusion
NITD-304 is a promising preclinical candidate for the treatment of tuberculosis, including

multidrug-resistant forms. Its novel mechanism of action, potent bactericidal activity, and

favorable safety profile make it a valuable asset in the fight against this global health threat.

Further clinical development is warranted to fully evaluate its therapeutic potential in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

